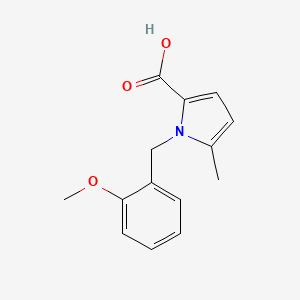

1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid

Description

1-(2-Methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole-derived compound featuring a 2-methoxybenzyl substituent at the N1 position, a methyl group at the C5 position, and a carboxylic acid moiety at the C2 position. Its molecular formula is C₁₄H₁₅NO₃, combining a heterocyclic core with aromatic and polar functional groups.

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-5-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-10-7-8-12(14(16)17)15(10)9-11-5-3-4-6-13(11)18-2/h3-8H,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVJJXXEINWZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC2=CC=CC=C2OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where 2-methoxybenzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of 1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2-methoxybenzylamine with pyrrole derivatives. The resulting compound features a pyrrole ring substituted with a methoxybenzyl group and a carboxylic acid functional group, which contributes to its biological activity.

Antimicrobial Properties

Recent studies have shown that pyrrole derivatives exhibit notable antimicrobial activities. For instance, compounds similar to 1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid have been evaluated for their effectiveness against various bacterial and fungal strains. In vitro tests demonstrated significant zones of inhibition, indicating potential as antimicrobial agents .

Antitubercular Activity

Research into related pyrrole compounds has highlighted their potential as antitubercular agents. A structure-guided design approach has led to the development of pyrrole-2-carboxamide derivatives that exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis. This suggests that modifications to the pyrrole structure could enhance efficacy against tuberculosis .

Pain Management

Pyrrole derivatives are being investigated for their analgesic properties. Some studies indicate that compounds with similar structures can interact with opioid receptors, potentially offering alternatives to conventional pain management therapies with fewer side effects .

Antimicrobial Evaluation

A study synthesized several pyrrole derivatives, including variations of 1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid, and tested them against common pathogens. The results indicated that specific substitutions on the pyrrole ring significantly enhanced antibacterial activity, particularly against Gram-positive bacteria .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| Compound A | 18 | Antibacterial |

| Compound B | 22 | Antifungal |

| Compound C | 15 | Antibacterial |

Antitubercular Activity Study

Another investigation focused on the design and synthesis of pyrrole-based compounds targeting the MmpL3 protein in Mycobacterium tuberculosis. The study found that certain derivatives exhibited MIC values below 0.016 μg/mL, demonstrating strong potential as new antitubercular agents .

Potential Therapeutic Applications

The diverse biological activities of 1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid position it as a promising candidate for further development in several therapeutic areas:

- Antimicrobial Agents : Given its efficacy against various pathogens, this compound could be developed into a new class of antibiotics.

- Antitubercular Drugs : Its activity against drug-resistant tuberculosis highlights its potential role in combating this global health issue.

- Pain Relief : Its interaction with opioid receptors suggests a pathway for developing safer analgesics.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (C₁₂H₁₂N₂O₃)

- Structural Differences : Pyrazole core (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen). The target compound’s pyrrole ring may exhibit greater aromaticity and electron-richness, influencing reactivity and intermolecular interactions.

- Substituents: Both share a 2-methoxyphenyl group, but the pyrazole derivative has a methyl group at C3 vs. the pyrrole’s C5-methyl.

- Applications : Pyrazole derivatives are often explored as kinase inhibitors or anti-inflammatory agents, whereas pyrrole-carboxylic acids are studied for antimicrobial or anticancer properties .

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (C₉H₈N₂O₃)

- Structural Differences: A fused pyrrolopyridine system (pyrrole + pyridine) vs. a simple pyrrole.

- Substituents : A methoxy group at C5 (similar to the target’s benzyl-methoxy group) but lacks the benzyl moiety, reducing lipophilicity.

- Synthetic Yield : Reported 80% yield for this compound suggests efficient carboxylation steps, which may inform optimization for the target compound .

Substituent and Functional Group Comparisons

1-(5-Chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)-5-oxopyrrolidine-3-carboxylic acid

- Key Features : A 5-oxopyrrolidine core (saturated) vs. the target’s aromatic pyrrole. The benzo[d]oxazole group introduces rigidity and electron-withdrawing effects, contrasting with the target’s flexible 2-methoxybenzyl group.

1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

- Substituents : Benzyl group (similar to the target’s 2-methoxybenzyl) but with a hydroxymethyl at C5 and an aldehyde at C2. The absence of a carboxylic acid reduces acidity and hydrogen-bonding capacity.

Pharmacological and Physicochemical Profiles

7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Complexity : A fused pyrazolo-pyrimidine system increases molecular weight and planarity, likely reducing bioavailability compared to the target’s simpler structure.

- Applications : Such compounds are often explored in oncology due to kinase inhibition, whereas pyrrole-carboxylic acids may target bacterial enzymes .

5-Methyl-3-[1-(2-pyridylmethyl)amino]pyrazole-2-carboxylic acid

- Solubility : The pyridylmethyl group introduces basicity, improving water solubility in acidic environments. In contrast, the target’s methoxybenzyl group enhances lipophilicity, favoring membrane permeability .

Biological Activity

1-(2-Methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid, with CAS number 1573548-38-5, is a compound belonging to the pyrrole class of heterocycles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₅NO₃

- Molecular Weight : 245.27 g/mol

- Structure : The compound features a pyrrole ring substituted with a methoxybenzyl group and a carboxylic acid moiety. This unique structure may contribute to its biological activity.

Biological Activity Overview

The biological activity of 1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid has been investigated in various studies, revealing its potential as an antibacterial and anti-inflammatory agent.

Antibacterial Activity

Recent research indicates that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, highlighting their potential as lead compounds for developing new antibiotics .

Anti-inflammatory Properties

Pyrrole compounds are also recognized for their anti-inflammatory effects. The presence of the methoxy group may enhance the compound's ability to modulate inflammatory pathways, although specific data on this compound's anti-inflammatory activity needs further exploration.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrrole compounds indicate that:

- Substituent Effects : Electron-withdrawing groups tend to enhance antibacterial activity, while bulky substituents can improve binding affinity to target proteins.

- Pyrrole Modifications : Alterations in the pyrrole ring can significantly affect biological activity; for instance, methylation at specific positions can lead to increased potency against infectious agents .

Case Studies

Several case studies highlight the effectiveness of pyrrole derivatives:

- Study on Anti-TB Activity : A series of pyrrole derivatives were tested against M. tuberculosis, revealing that certain modifications led to substantial increases in potency compared to standard treatments like isoniazid .

- Antibacterial Efficacy : In vitro evaluations demonstrated that specific pyrrole derivatives exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of action .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.